molecular formula C19H22N2O5S B4756543 3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate

3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate

Cat. No.: B4756543
M. Wt: 390.5 g/mol
InChI Key: AAZOSHHNAXKMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate is an organic compound that features a pyridine ring, a propyl chain, a morpholine ring, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a nucleophilic substitution reaction with propylamine to form 3-(pyridin-4-yl)propylamine.

    Formation of the Benzoate Derivative: 4-(morpholinosulfonyl)benzoic acid is synthesized by reacting 4-aminobenzoic acid with morpholine and sulfonyl chloride.

    Esterification: The final step involves the esterification of 3-(pyridin-4-yl)propylamine with 4-(morpholinosulfonyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoate group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for reduction.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yl)propyl benzoate
  • 4-(morpholinosulfonyl)benzoic acid
  • 3-(pyridin-4-yl)propyl 4-aminobenzoate

Uniqueness

3-(pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate is unique due to the presence of both a pyridine ring and a morpholinosulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-pyridin-4-ylpropyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(26-13-1-2-16-7-9-20-10-8-16)17-3-5-18(6-4-17)27(23,24)21-11-14-25-15-12-21/h3-10H,1-2,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZOSHHNAXKMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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